

Structural Insights into the Rbin-1 and Mdn1 Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the AAA+ ATPase Mdn1 (also known as Midasin or Rea1 in S. cerevisiae) and its potent chemical inhibitor, **Rbin-1**. Mdn1 is an essential enzyme in the biogenesis of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles by removing assembly factors. **Rbin-1** provides a powerful tool to dissect the mechanism of Mdn1 and offers a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from structural and biochemical studies of the Mdn1-**Rbin-1** interaction.



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Structural Data	Value	Method	Reference
Resolution of S. pombe Mdn1 in complex with ATP & Rbin-1	~8 Å	Single-particle Cryo- EM	[1][2][3]
Resolution of S. pombe Mdn1 in complex with AMPPNP	~4 Å	Single-particle Cryo- EM	[1][2][3]
Length of the structured linker connecting Mdn1's AAA and MIDAS domains	~20 nm	Cryo-EM	[1][2][4]



Biochemical Data	Value	Conditions	Reference
Rbin-1 Inhibition			
GI ₅₀ for Mdn1 ATPase activity	136 nM	in vitro	[5]
EC₅₀ of Rbin-XL (Rbin-1 analog) for Mdn1-FL ATPase	0.23 ± 0.33 μM	in vitro	[6]
Mdn1 ATPase Kinetics			
Specific activity	~1.0 s ⁻¹	1 mM MgATP	[7]
k_cat (without inhibitor)	$2.1 \pm 0.2 \mathrm{s}^{-1}$	in vitro	[6]
K_M for ATP (without inhibitor)	0.20 ± 0.04 μM	in vitro	[6]
k_cat (with 1 μM Rbin- 1)	$1.1 \pm 0.2 \text{ s}^{-1}$	in vitro	[6]
K_M for ATP (with 1 μM Rbin-1)	0.24 ± 0.09 μM	in vitro	[6]

Mdn1-Mediated Ribosome Maturation and Inhibition by Rbin-1

Mdn1 plays a critical role in the late stages of 60S ribosomal subunit maturation. It binds to pre-60S particles and, through a cycle of ATP binding and hydrolysis within its AAA+ ring, induces conformational changes that are transmitted through a long linker to its C-terminal MIDAS (metal ion-dependent adhesion site) domain.[1][2][4] This action facilitates the release of crucial assembly factors, such as Rsa4 and Ytm1, allowing the ribosome to proceed to its mature, functional state.[4] **Rbin-1** acts as a noncompetitive inhibitor, locking Mdn1 in a specific, "MIDAS-docked" conformation that mimics a pre-ribosome-bound state.[4][6] This conformational trapping prevents the release of assembly factors, thereby stalling ribosome biogenesis.[4]



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